N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
Brand Name:
Vulcanchem
CAS No.:
56767-35-2
VCID:
VC21311645
InChI:
InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25)
SMILES:
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC
Molecular Formula:
C21H27N3O3
Molecular Weight:
369.5 g/mol
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
CAS No.: 56767-35-2
Cat. No.: VC21311645
Molecular Formula: C21H27N3O3
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56767-35-2 |
|---|---|
| Molecular Formula | C21H27N3O3 |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
| Standard InChI | InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
| Standard InChI Key | XDMRFEFMEXUCBH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator